(3R,4R)-tert-butyl 3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine: is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorophenoxy group and a hydroxy group. The compound is often used in medicinal chemistry and organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with a suitable leaving group on the pyrrolidine ring.
Protection of the Hydroxy Group: The hydroxy group is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Deprotection: The Boc group is removed under acidic conditions to yield the final compound.
Industrial Production Methods: Industrial production of trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The fluorophenoxy group can be reduced to form a phenol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols are used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenols.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- trans-3-(4-chlorophenoxy)-4-hydroxy-1-Boc-pyrrolidine
- trans-3-(4-bromophenoxy)-4-hydroxy-1-Boc-pyrrolidine
- trans-3-(4-methylphenoxy)-4-hydroxy-1-Boc-pyrrolidine
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenoxy group (fluorine, chlorine, bromine, or methyl).
- Reactivity: The presence of different substituents affects the compound’s reactivity and the types of reactions it can undergo.
- Biological Activity: The biological activity may vary depending on the substituent, influencing the compound’s potential therapeutic applications.
Conclusion
trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural properties and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C15H20FNO4 |
---|---|
Molecular Weight |
297.32 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-8-12(18)13(9-17)20-11-6-4-10(16)5-7-11/h4-7,12-13,18H,8-9H2,1-3H3/t12-,13-/m1/s1 |
InChI Key |
WCTPAXWWSBOEDX-CHWSQXEVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC2=CC=C(C=C2)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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